molecular formula C13H20BrN3O3 B13920850 tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate

tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate

Katalognummer: B13920850
Molekulargewicht: 346.22 g/mol
InChI-Schlüssel: BKLXLUDHOGQOHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate is an organic compound with a complex structure It contains a tert-butyl group, a bromo-substituted pyrazine ring, and a carbamate functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate typically involves multiple steps:

    Etherification: The formation of an ether bond between the pyrazine ring and the ethyl group.

    Carbamate Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the carbamate group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This makes it different from other similar compounds that may contain pyridine or pyrimidine rings.

Eigenschaften

Molekularformel

C13H20BrN3O3

Molekulargewicht

346.22 g/mol

IUPAC-Name

tert-butyl N-[2-(5-bromo-3-methylpyrazin-2-yl)oxyethyl]-N-methylcarbamate

InChI

InChI=1S/C13H20BrN3O3/c1-9-11(15-8-10(14)16-9)19-7-6-17(5)12(18)20-13(2,3)4/h8H,6-7H2,1-5H3

InChI-Schlüssel

BKLXLUDHOGQOHK-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CN=C1OCCN(C)C(=O)OC(C)(C)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.